4-(tert-Butoxy)cyclohexanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZZKFRYJESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of tert-Butoxy Group: Cyclohexanone is reacted with tert-butyl alcohol in the presence of an acid catalyst to form 4-(tert-butoxy)cyclohexanone.
Amination: The 4-(tert-butoxy)cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form 4-(tert-butoxy)cyclohexanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain 4-(tert-butoxy)cyclohexanamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butoxy)cyclohexanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine and other amine derivatives.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antipsychotic Development :
- 4-(tert-Butoxy)cyclohexanamine hydrochloride is involved in the synthesis of compounds related to antipsychotic medications. For instance, derivatives of cyclohexylamine have been utilized in the development of drugs such as Cariprazine, which is effective against schizophrenia and bipolar disorder .
- The compound's structural modifications can lead to enhanced binding affinities for specific neurotransmitter receptors, including serotonin and dopamine, which are crucial in mood regulation.
-
Potential Use in Neuropharmacology :
- Preliminary studies suggest that compounds with similar structures may interact with serotonin and dopamine receptors, indicating potential roles in modulating mood and behavior. Further research is necessary to elucidate these interactions specifically for 4-(tert-Butoxy)cyclohexanamine hydrochloride.
Organic Synthesis
4-(tert-Butoxy)cyclohexanamine hydrochloride serves as a valuable intermediate in organic synthesis due to its reactive functional groups. Its applications include:
- Synthesis of Amines : The compound can be used as a building block for synthesizing various amines through reductive amination processes. This method allows for the introduction of amine functionalities into complex organic molecules .
- Modification of Existing Drugs : It can be employed to modify existing pharmaceutical compounds, enhancing their efficacy or altering their pharmacokinetic properties .
Biological Research
-
In Vitro Biological Studies :
- Research has demonstrated that derivatives of cyclohexylamine show activity against intracellular parasites such as Leishmania donovani, suggesting potential applications in treating neglected tropical diseases . The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexane ring can significantly impact biological activity.
-
Anticancer Potential :
- Some derivatives of cyclohexylamines have been investigated for their anticancer properties through mechanisms such as inhibition of carbonic anhydrase IX, which is overexpressed in several tumors. This suggests that 4-(tert-Butoxy)cyclohexanamine hydrochloride could be explored further for its potential anticancer applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanamine Derivatives
Structural and Functional Group Variations
Table 1: Structural Comparison of Cyclohexanamine Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 4-(tert-Butoxy)cyclohexanamine HCl | 4-O-C(CH₃)₃ | C₁₀H₂₂ClNO | 207.74 | 1174044-78-0 |
| trans-4-Methylcyclohexanamine HCl | 4-CH₃ | C₇H₁₆ClN | 149.66 | 33483-65-7 |
| 4-(Trifluoromethyl)cyclohexanamine HCl | 4-CF₃ | C₇H₁₃ClF₃N | 219.63 | 1087351-49-2 |
| 4-Methoxy-4-methylcyclohexanamine | 4-OCH₃, 4-CH₃ | C₈H₁₇NO | 143.23 | 1429902-65-7 |
| 4,4'-Methylenebiscyclohexanamine | Dimeric (4-CH₂-4') | C₁₃H₂₆N₂ | 210.36 | 1761-71-3 |
Key Observations :
- Steric Effects : The tert-butoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl (-CH₃) or methoxy (-OCH₃) .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in 1087351-49-2 is strongly electron-withdrawing, contrasting with the electron-donating tert-butoxy group. This difference impacts reactivity in synthetic applications .
- Dimeric Structures: 4,4'-Methylenebiscyclohexanamine (1761-71-3) serves as a cross-linking agent, unlike monomeric derivatives, highlighting functional versatility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Solubility (Water) | Storage Conditions | Hazard Profile (GHS) |
|---|---|---|---|
| 4-(tert-Butoxy)cyclohexanamine HCl | Low | Inert atmosphere, 2–8°C | H302, H315, H319, H335 |
| trans-4-Methylcyclohexanamine HCl | Moderate | Room temperature | H315, H319, H335 |
| 4-(Trifluoromethyl)cyclohexanamine HCl | Low | Not specified | Data unavailable |
| 4-Methoxy-4-methylcyclohexanamine | High | Room temperature | No hazards listed |
Key Observations :
- Solubility : The tert-butoxy group reduces water solubility compared to methoxy or methyl derivatives due to increased hydrophobicity .
- Stability : The requirement for inert storage conditions for 4-(tert-Butoxy)cyclohexanamine HCl suggests higher susceptibility to degradation than analogs like trans-4-methylcyclohexanamine HCl .
Biological Activity
4-(tert-Butoxy)cyclohexanamine hydrochloride is a chemical compound characterized by its unique structural properties, which include a tert-butoxy group attached to the cyclohexanamine framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including enzyme modulation and therapeutic applications.
- Molecular Formula: C10H22ClNO
- Molecular Weight: 201.75 g/mol
- CAS Number: 2044773-25-1
Synthesis
The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves:
- Formation of 4-(tert-butoxy)cyclohexanone from cyclohexanone and tert-butyl alcohol using an acid catalyst.
- Reductive amination with ammonia or an amine to yield 4-(tert-butoxy)cyclohexanamine.
- Conversion to hydrochloride salt through treatment with hydrochloric acid .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, primarily enzymes and receptors. The tert-butoxy group enhances lipophilicity, facilitating cellular uptake and subsequent modulation of biochemical pathways.
Enzyme Interaction
Research indicates that 4-(tert-Butoxy)cyclohexanamine hydrochloride interacts with specific enzymes, potentially influencing metabolic pathways. For instance, it has been studied for its effects on enzyme-substrate interactions, which are critical in drug metabolism and efficacy .
Therapeutic Potential
This compound is being investigated for various therapeutic applications, including:
Case Study: Antileishmanial Activity
A study explored the structure-activity relationship of cyclohexanamine derivatives, including 4-(tert-butoxy)cyclohexanamine hydrochloride. The findings indicated that modifications in the cyclohexane ring significantly impacted potency against Leishmania species. The compound demonstrated promising activity with an EC50 value indicating effective concentrations required for inhibition .
Table: Biological Activity Summary
Comparison with Related Compounds
4-(tert-Butoxy)cyclohexanamine hydrochloride exhibits distinct biological properties compared to similar compounds such as cyclohexanamine and 4-(tert-butyl)cyclohexanamine. The presence of the tert-butoxy group is crucial for its enhanced lipophilicity and biological activity.
Table: Comparison of Cyclohexanamine Derivatives
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| Cyclohexanamine | Low | Limited |
| 4-(tert-Butyl)cyclohexanamine | Moderate | Moderate |
| 4-(tert-Butoxy)cyclohexanamine hydrochloride | High | Promising |
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on protecting-group strategies (e.g., tert-butoxy as a steric shield) and biphasic solvent systems. For example, trans-4-cyclohexanamine derivatives are synthesized using organic/aqueous phase reactions with bases like NaOH to drive deprotonation and coupling efficiency . Solvent selection (e.g., dichloromethane/water) and temperature control (0–25°C) can minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to isolate high-purity hydrochloride salts .
Q. What analytical techniques are most reliable for characterizing 4-(tert-Butoxy)cyclohexanamine hydrochloride?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the tert-butoxy group’s presence (δ ~1.2 ppm for C(CH₃)₃) and cyclohexane ring conformation .
- X-ray crystallography to resolve stereochemical ambiguity, particularly if cis/trans isomerism is suspected .
- HPLC-MS with a C18 column and 0.1% formic acid mobile phase to assess purity (>98%) and detect trace impurities .
Q. What factors influence the stability of 4-(tert-Butoxy)cyclohexanamine hydrochloride during storage?
- Methodological Answer : Stability is pH- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in desiccated amber vials. Avoid exposure to strong acids/bases, as the tert-butoxy group may hydrolyze to a hydroxyl group. Periodic FT-IR analysis (monitoring O-H stretches at ~3200 cm⁻¹) can detect degradation .
Advanced Research Questions
Q. How does the tert-butoxy substituent affect the stereoelectronic properties of the cyclohexanamine backbone in catalysis or binding studies?
- Methodological Answer : The tert-butoxy group introduces steric bulk, influencing conformational equilibria (e.g., chair vs. boat cyclohexane). Computational modeling (DFT at B3LYP/6-31G* level) can predict preferred conformers and electronic effects. Compare with analogs like 4-methoxycyclohexanamine hydrochloride to isolate steric vs. electronic contributions . Experimental validation via kinetic studies (e.g., nucleophilic substitution rates) can quantify steric hindrance .
Q. How can researchers resolve contradictions in reported solubility data for 4-(tert-Butoxy)cyclohexanamine hydrochloride across solvents?
- Methodological Answer : Contradictions often arise from differing isomer ratios (cis/trans) or hydration states. Standardize solvent pre-saturation (e.g., equilibrate solvent with compound for 24 hr) and use Karl Fischer titration to quantify water content. For polar aprotic solvents (DMF, DMSO), solubility increases with tert-butoxy’s hydrophobic shielding, while aqueous solubility is pH-dependent (pKa ~9.5 for the amine) .
Q. What strategies mitigate racemization during functionalization of 4-(tert-Butoxy)cyclohexanamine hydrochloride?
- Methodological Answer : Racemization occurs via amine inversion or acid-mediated pathways. Use mild coupling agents (e.g., EDC/HOBt instead of HCl gas) and low-temperature reactions (–10°C). Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluent can monitor enantiopurity. For stereoretentive transformations, employ bulky electrophiles (e.g., Boc₂O) to sterically block inversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
